

# ATTO 565 Cadaverine: Application Notes and Protocols for Single-Molecule Detection

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## Compound of Interest

Compound Name: ATTO 565 cadaverine

Cat. No.: B12377854

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These application notes provide a comprehensive guide to utilizing **ATTO 565 cadaverine** for single-molecule detection techniques. This document outlines the exceptional photophysical properties of ATTO 565, detailed protocols for enzymatic labeling of proteins, and specific applications in single-molecule FRET (smFRET) and single-molecule pull-down (SIMPull) assays.

## Introduction to ATTO 565 Cadaverine

ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and remarkable photostability, making it an ideal candidate for single-molecule studies.<sup>[1][2][3][4]</sup> The cadaverine derivative of ATTO 565 possesses a primary amine, enabling its covalent attachment to biomolecules through enzymatic or chemical means.<sup>[4]</sup> This specific functionality makes it a versatile tool for site-specific labeling of proteins, particularly for investigating protein-protein interactions and conformational changes at the single-molecule level.

## Photophysical Properties of ATTO 565

The selection of a fluorophore is critical for the success of single-molecule experiments. ATTO 565 exhibits photophysical properties that are highly advantageous for minimizing photobleaching and maximizing signal-to-noise ratios.<sup>[3][5]</sup>

Property	Value	Reference(s)
Absorption Maximum ( $\lambda_{\text{abs}}$ )	564 nm	[4]
Emission Maximum ( $\lambda_{\text{em}}$ )	590 nm	[4]
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[4]
Fluorescence Quantum Yield ( $\Phi_{\text{F}}$ )	90%	[4]
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	4.0 ns	[4]

## Enzymatic Labeling of Proteins with ATTO 565 Cadaverine

A key advantage of **ATTO 565 cadaverine** is its suitability for enzymatic labeling using transglutaminase (TGase).<sup>[6][7][8][9]</sup> This method allows for the site-specific incorporation of the dye into proteins containing a TGase recognition sequence (Q-tag), offering a high degree of control over the labeling stoichiometry.<sup>[8][9][10]</sup>

### Protocol: Transglutaminase-Mediated Labeling of a Q-tagged Protein

This protocol describes the enzymatic labeling of a protein containing a glutamine-bearing recognition tag (Q-tag) with **ATTO 565 cadaverine**.

Materials:

- Q-tagged protein of interest
- **ATTO 565 cadaverine**
- Microbial transglutaminase (bTG or similar)
- Labeling buffer (e.g., 100 mM Tris-HCl, pH 7.5)

- Reducing agent (e.g., DTT or TCEP)
- Purification column (e.g., size-exclusion chromatography)

#### Procedure:

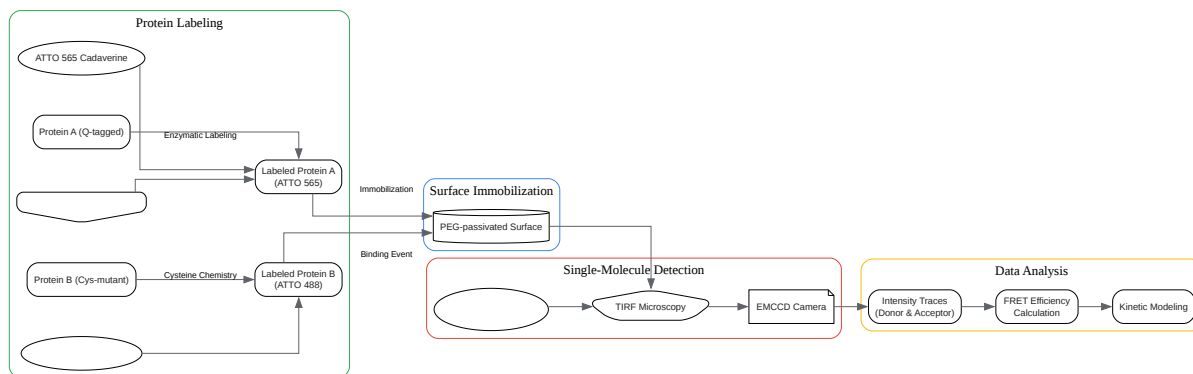
- Protein Preparation: Purify the Q-tagged protein to a high degree of homogeneity. Ensure the protein is in a buffer compatible with TGase activity and free of primary amines.
- Reaction Setup: In a microcentrifuge tube, combine the Q-tagged protein (e.g., to a final concentration of 10  $\mu$ M), **ATTO 565 cadaverine** (e.g., 100  $\mu$ M), and TGase (e.g., 0.5 units). The optimal ratios may need to be determined empirically.
- Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, or overnight at 4°C.
- Quenching (Optional): The reaction can be stopped by adding a competitive amine substrate or by heat inactivation of the enzyme.
- Purification: Remove unreacted **ATTO 565 cadaverine** and the TGase enzyme by size-exclusion chromatography.
- Characterization: Confirm successful labeling and determine the labeling efficiency using UV-Vis spectroscopy and SDS-PAGE analysis with fluorescence imaging.

## Single-Molecule FRET (smFRET) Applications

smFRET is a powerful technique for probing conformational dynamics and intermolecular interactions.<sup>[11]</sup> ATTO 565 can serve as an excellent FRET acceptor when paired with a suitable donor dye (e.g., ATTO 488).

## Experimental Workflow for smFRET Studies of Protein-Protein Interactions

The following diagram illustrates a typical workflow for an smFRET experiment to study the interaction between two proteins, Protein A and Protein B.



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smFRET experimental workflow.

## Single-Molecule Pull-Down (SiMPull) Assays

The SiMPull assay combines immunoprecipitation with single-molecule fluorescence microscopy to study protein complexes directly from cell lysates.<sup>[1][12][13][14][15]</sup> This technique allows for the quantification of protein-protein interactions and the determination of complex stoichiometry under near-physiological conditions.

### Protocol: SiMPull of a Protein Complex

This protocol outlines the steps for pulling down a protein of interest and its binding partners from a cell lysate for single-molecule imaging.

Materials:

- Cell lysate containing the protein of interest
- Antibody specific to the protein of interest (bait)
- **ATTO 565 cadaverine**-labeled secondary antibody or protein for detection (prey)
- PEG-passivated microscope slides
- Biotinylated secondary antibody and streptavidin
- TIRF microscope

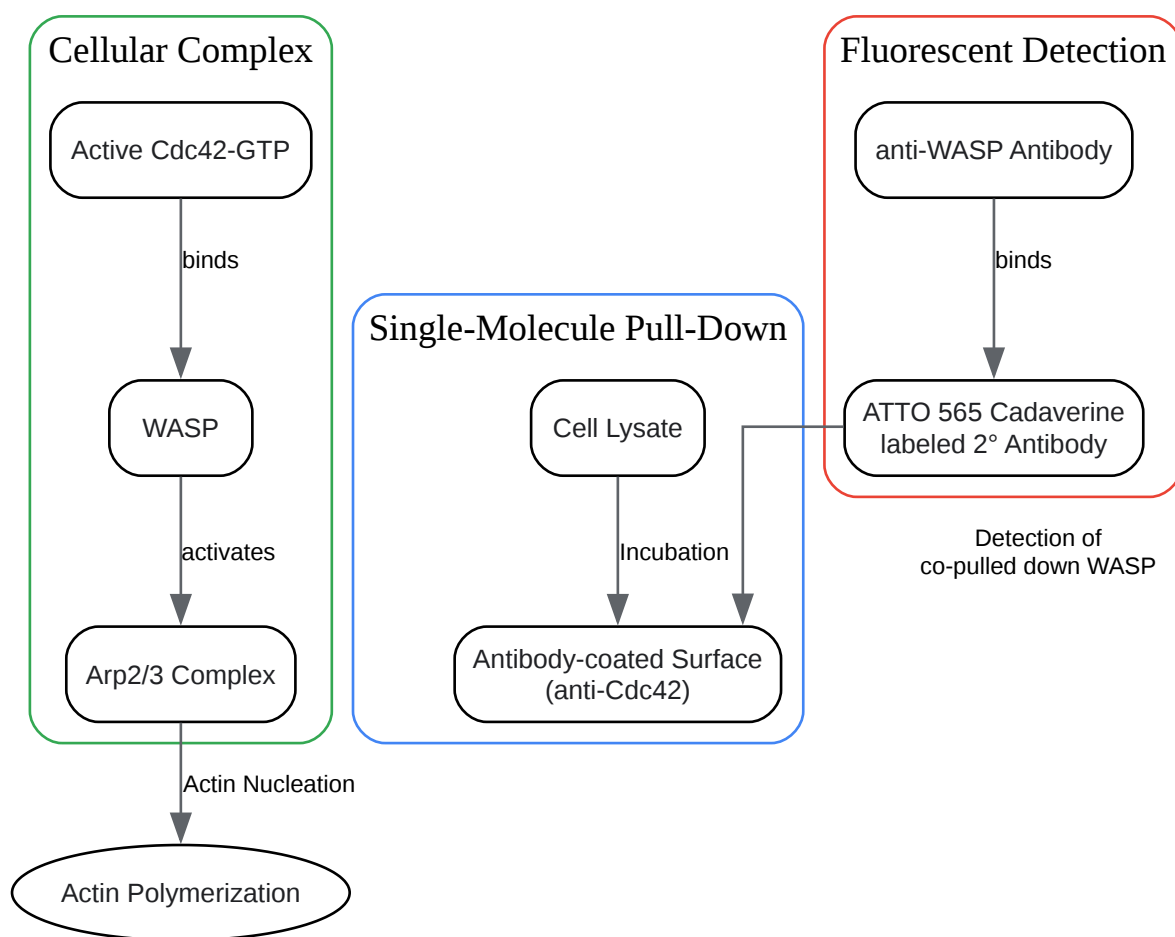
Procedure:

- Surface Preparation: Prepare a PEG-passivated flow chamber on a microscope slide.
- Antibody Immobilization:
  - Incubate the chamber with streptavidin.
  - Add a biotinylated secondary antibody.
  - Introduce the primary antibody against the bait protein.
- Pull-Down:
  - Introduce the cell lysate into the chamber and incubate to allow the capture of the bait protein and its interacting partners.
  - Wash thoroughly to remove unbound proteins.
- Fluorescent Labeling:

- Introduce the ATTO 565-labeled detection reagent (e.g., a fluorescently labeled antibody against the prey protein).
- Wash to remove unbound detection reagent.
- Imaging:
  - Image the surface using a TIRF microscope. Individual fluorescent spots correspond to single pulled-down complexes.
- Data Analysis:
  - Count the number of fluorescent spots to quantify the amount of pulled-down complex.
  - Analyze the photobleaching steps of individual spots to determine the stoichiometry of the fluorescently labeled component.

## Signaling Pathway Example: Cdc42/WASP Interaction

The interaction between the small GTPase Cdc42 and the Wiskott-Aldrich syndrome protein (WASP) is a crucial step in the regulation of the actin cytoskeleton.<sup>[16][17][18]</sup> This interaction can be studied at the single-molecule level using SiMPull to investigate the assembly of the signaling complex.



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SiMPull of the Cdc42-WASP complex.

## Data Presentation

Quantitative data from single-molecule experiments are essential for robust conclusions. The following table provides a template for summarizing key parameters from single-molecule fluorescence traces.

Parameter	Description	Typical Value Range for ATTO 565
Signal-to-Noise Ratio (SNR)	The ratio of the fluorescence signal intensity to the standard deviation of the background noise.	> 5 (application dependent)
On-Time ( $\tau_{on}$ )	The duration a molecule remains in the fluorescent "on" state before blinking off.	Milliseconds to seconds
Off-Time ( $\tau_{off}$ )	The duration a molecule remains in the non-fluorescent "off" state before returning to the "on" state.	Milliseconds to seconds
Photobleaching Lifetime	The time until a molecule irreversibly loses its fluorescence.	Seconds to minutes

## Conclusion

**ATTO 565 cadaverine** is a high-performance fluorescent probe for single-molecule detection. Its excellent photophysical properties and suitability for site-specific enzymatic labeling make it a powerful tool for researchers in cell biology and drug discovery. The protocols and application examples provided here offer a starting point for the design and execution of sophisticated single-molecule experiments to unravel complex biological processes.

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